molecular formula C15H18ClN B1419449 N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197803-63-6

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride

Cat. No. B1419449
M. Wt: 247.76 g/mol
InChI Key: FIMGPNAOTNGWLQ-UHFFFAOYSA-N
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Description

“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1197803-63-6 . It has a molecular weight of 247.77 . The IUPAC name for this compound is N-[1-(2-naphthyl)ethyl]cyclopropanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .

Scientific Research Applications

Applications in Cell Delivery Systems

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride and its derivatives have been examined for their ability to enhance the delivery of polyamine conjugates into cells. The research focused on various N(1)-arylalkylpolyamines with different aromatic ring systems, exploring the influence of N(1)-substituent size and polyamine architecture on cytotoxicity in different cell lines. The study revealed the importance of the size of the N(1)-substituent and the polyamine sequence in determining the uptake and cytotoxicity of these conjugates by the polyamine transporter (PAT), suggesting a potential application in selective drug delivery systems (Gardner et al., 2004).

Potential in Parkinson’s Disease Treatment

A study synthesized and screened a series of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives for their anti-Parkinson's activity. The compounds exhibited potent free radical scavenging activity, and one particular derivative showed significant anti-Parkinson's activity in an in vivo rat model. This study indicates the potential use of these compounds in developing new treatments for Parkinson’s disease (Gomathy et al., 2012).

Contributions to Organic Chemistry

The compound and its structural variants have been a focal point in organic chemistry, contributing to the synthesis of various complex molecules. Studies have investigated reactions involving naphthalene derivatives, leading to the formation of unique compounds with potential applications in synthetic chemistry. For instance, reactions with PTAD, tetracyanoethylene, and benzyne yielded insertion products, while the reaction of naphthalene derivatives with ethyl cyanoacetate led to cyclopropane compounds (Durucasu, Saracoglu, & Balcı, 1991).

Antimicrobial Activities

N-(naphthalen-1-yl)propanamide derivatives were synthesized and their antimicrobial activities were studied against a variety of bacteria and fungi species. The compounds showed notable activity, with some exhibiting antifungal activity comparable to ketoconazole, a standard antifungal medication. This suggests a potential use of these derivatives in antimicrobial therapies (Evren et al., 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMGPNAOTNGWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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